3-Bromo-2-fluoro-5-nitrobenzoic acid chemical properties
3-Bromo-2-fluoro-5-nitrobenzoic acid chemical properties
An In-depth Technical Guide to 3-Bromo-2-fluoro-5-nitrobenzoic Acid for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical properties, synthesis, and application of 3-Bromo-2-fluoro-5-nitrobenzoic acid. With full editorial control, this document is structured to provide not just data, but a foundational understanding of the compound's behavior and potential, grounded in established scientific principles.
Introduction: A Versatile Building Block
3-Bromo-2-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a carboxylic acid, a nitro group, and two different halogen atoms—provides multiple reaction sites, enabling diverse chemical transformations. This versatility makes it a sought-after precursor in the development of novel pharmaceuticals and advanced agrochemicals. Understanding its nuanced chemical properties is paramount for leveraging its full synthetic potential.
Chemical Identity and Core Physical Properties
The identity and fundamental physical characteristics of a compound are the bedrock of its application in experimental chemistry.
Molecular Structure
The arrangement of atoms and functional groups dictates the molecule's reactivity and physical behavior.
Caption: Chemical structure of 3-Bromo-2-fluoro-5-nitrobenzoic acid.
Compound Identification
Precise identification is critical for regulatory compliance and accurate scientific communication.
| Identifier | Value |
| CAS Number | 1526564-53-3[1][2][3] |
| Molecular Formula | C₇H₃BrFNO₄[1][4] |
| Molecular Weight | 264.01 g/mol [1][4] |
| IUPAC Name | 3-Bromo-2-fluoro-5-nitrobenzoic acid |
| Synonyms | Benzoic acid, 2-bromo-3-fluoro-5-nitro-[4] |
Physical and Chemical Properties
These properties are essential for designing reaction conditions, purification protocols, and ensuring safe handling.
| Property | Value | Source |
| Appearance | Faint beige powder | [1] |
| Purity | Typically ≥97% | [1] |
| Solubility | Data not widely available; expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | |
| Storage | Store at room temperature.[4] |
Spectroscopic Profile: Elucidating the Structure
Spectroscopic analysis provides irrefutable evidence of a molecule's structure. While specific experimental data for this compound is not abundant in public literature, a theoretical profile can be constructed based on its functional groups.
-
¹H NMR: The spectrum would show signals in the aromatic region (typically 7.0-9.0 ppm). The precise chemical shifts and coupling constants of the two aromatic protons would be influenced by the electronic effects of the four different substituents. The carboxylic acid proton would appear as a broad singlet at a downfield shift (>10 ppm).
-
¹³C NMR: The spectrum would display seven distinct signals for the carbon atoms. The carboxyl carbon would be the most downfield signal (~165-175 ppm), followed by the aromatic carbons attached to the electron-withdrawing nitro and halogen groups.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350 cm⁻¹), and C-Br/C-F stretches in the fingerprint region.[5]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Protocol: Acquiring Spectroscopic Data
This protocol outlines a standard workflow for characterizing a sample of 3-Bromo-2-fluoro-5-nitrobenzoic acid.
Caption: Standard workflow for spectroscopic characterization.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-2-fluoro-5-nitrobenzoic acid stems from the distinct reactivity of its functional groups.
-
Carboxylic Acid Group: This group is the most straightforward handle for derivatization. It readily undergoes esterification, conversion to acid chlorides, and amide bond formation, allowing for its incorporation into larger molecular scaffolds.
-
Nitro Group: The strongly electron-withdrawing nitro group can be easily reduced to an amine. This transformation is fundamental, as the resulting aniline derivative opens up a vast array of subsequent reactions, including diazotization and amide coupling.
-
Aromatic Halogens (Br and F): The bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds. While the C-F bond is significantly stronger and less reactive, it can participate in certain coupling reactions under specific conditions or be a target for nucleophilic aromatic substitution (SₙAr), particularly given the activation by the ortho-fluoro and para-nitro groups relative to the bromine. The presence of both halogens allows for potential sequential and site-selective cross-coupling.
Key Reaction Pathways
The interplay of these functional groups allows for complex, multi-step syntheses originating from this single precursor.
Caption: Major synthetic transformations of the title compound.
Synthesis Routes
While multiple synthetic strategies exist for halogenated nitrobenzoic acids, a common approach involves the sequential functionalization of a simpler aromatic precursor.[6] A plausible route could involve the nitration and subsequent halogenation of a suitable benzoic acid derivative. For related compounds, methods like the diazotization of an amino precursor followed by a Sandmeyer or Balz-Schiemann reaction are employed to install the halogen atoms.[7]
Applications in Research and Development
The unique structural features of 3-Bromo-2-fluoro-5-nitrobenzoic acid make it a valuable intermediate in several high-value chemical industries.
-
Pharmaceuticals: This compound is a key building block for synthesizing drug candidates. Its derivatives have been investigated for potential applications as anticancer and antitubercular agents.[8] The ability to selectively modify the molecule at its various functional groups is crucial for structure-activity relationship (SAR) studies in drug discovery.[6]
-
Agrochemicals: It serves as a precursor in the creation of advanced crop protection chemicals, such as herbicides.[8][9] The specific halogen and nitro substitution pattern can impart desired biological activity and selectivity in the final agrochemical products.
-
Material Science: Halogenated aromatic compounds are sometimes used as building blocks for specialized polymers or as additives to enhance properties like thermal stability and flame retardancy.[10]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Identification
This compound presents several hazards that require appropriate control measures.
| Hazard Type | GHS Classification & Statements |
| Acute Toxicity | H302: Harmful if swallowed.[11] H312: Harmful in contact with skin.[11] H332: Harmful if inhaled.[11] |
| Skin Irritation | H315: Causes skin irritation.[11] |
| Eye Irritation | H319: Causes serious eye irritation.[11] |
| Respiratory Irritation | H335: May cause respiratory irritation.[11] |
Recommended Handling and PPE
A systematic approach to exposure control is essential.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[13]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[14]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[13]
-
Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[15]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] Do not let the product enter drains.
Conclusion
3-Bromo-2-fluoro-5-nitrobenzoic acid is a potent and versatile chemical intermediate whose value lies in its dense and strategically placed functional groups. Its utility in constructing complex molecular architectures makes it an indispensable tool for medicinal chemists and researchers in the agrochemical sector. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, allows for the full exploitation of its synthetic potential, paving the way for the discovery and development of new and innovative chemical entities.
References
-
3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. [Link]
-
MSDS of 3-Bromo-4-fluoro-5-nitrobenzoic acid. [Link]
-
Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. [Link]
-
The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innovations. [Link]
-
Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. 3-Bromo-2-fluoro-5-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. 3-broMo-2-fluoro-5-nitrobenzoic acid CAS#: 1526564-53-3 [chemicalbook.com]
- 3. 3-Bromo-2-fluoro-5-nitrobenzoic acid - [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. innospk.com [innospk.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 3-Bromo-4-fluoro-5-nitrobenzoic acid Online | 3-Bromo-4-fluoro-5-nitrobenzoic acid Manufacturer and Suppliers [scimplify.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. capotchem.cn [capotchem.cn]
